Vitetrifolin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1R,2S,5S,7S,10S,12S,14S,15R)-2,6,6-trimethyl-12-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.02,7.012,14]hexadecan-5-ol |
InChI |
InChI=1S/C20H32O3/c1-11(2)19-10-12-6-7-13-17(3,4)14(21)8-9-18(13,5)20(12)16(23-20)15(19)22-19/h11-16,21H,6-10H2,1-5H3/t12-,13-,14-,15-,16+,18-,19-,20-/m0/s1 |
InChI Key |
RYCDLMHEPZTQFT-APYPKHJSSA-N |
SMILES |
CC(C)C12CC3CCC4C(C(CCC4(C35C(C1O2)O5)C)O)(C)C |
Isomeric SMILES |
CC(C)[C@@]12C[C@@H]3CC[C@@H]4[C@@]([C@@]35[C@@H]([C@@H]1O2)O5)(CC[C@@H](C4(C)C)O)C |
Canonical SMILES |
CC(C)C12CC3CCC4C(C(CCC4(C35C(C1O2)O5)C)O)(C)C |
Synonyms |
vitetrifolin A |
Origin of Product |
United States |
Isolation, Purification, and Advanced Analytical Characterization of Vitetrifolin a
Methodologies for the Isolation of Vitetrifolin A from Natural Sources
Extraction Techniques from Vitex trifolia L. and Related Species
The extraction of this compound and other diterpenoids from Vitex trifolia has been accomplished using various organic solvents. An acetone (B3395972) extract of the fruits of Vitex trifolia L. has been a primary source for the isolation of this compound. researchgate.netnih.gov Other studies on Vitex species have utilized solvents such as methanol (B129727) and ethanol (B145695) for extraction. nih.govitm.ac.inpublisherspanel.com For instance, research on Vitex agnus-castus involved an initial extraction with methanol, followed by partitioning. core.ac.uk Similarly, the leaves of Vitex trifolia have been extracted with ethanol. uitm.edu.my
Commonly employed extraction techniques for phytochemicals from V. trifolia include maceration, Soxhlet extraction, and ultrasonication. nih.govresearchgate.net The choice of solvent and method can significantly influence the yield and profile of the extracted compounds. For example, a study comparing these techniques found that maceration in ethanol and ultrasonication in dichloromethane (B109758) were highly effective for extracting bioactive metabolites from the leaves. nih.gov After the initial extraction, the crude extract is often concentrated under reduced pressure to yield a residue that is then subjected to further fractionation. itm.ac.inpublisherspanel.com
Chromatographic Fractionation Strategies for this compound Enrichment
Following extraction, the crude extract, which is a complex mixture of various phytochemicals including diterpenes, flavonoids, and lignans, undergoes fractionation to separate the components based on their polarity. nih.govnih.gov A common strategy involves partitioning the initial extract between different immiscible solvents. For example, an acetone extract can be partitioned between hexane (B92381) and water. scispace.com The resulting fractions are then further purified.
Column chromatography is a fundamental technique for the enrichment of this compound. The concentrated extract is typically adsorbed onto a solid support, most commonly silica (B1680970) gel, and eluted with a gradient of solvents of increasing polarity. publisherspanel.comoup.comthieme-connect.com For instance, a gradient of chloroform (B151607) and methanol has been used to separate fractions from a crude extract. scispace.com Other solvent systems, such as petroleum ether-ethyl acetate, are also employed. thieme-connect.com In some procedures, the fractions obtained from silica gel chromatography are further subjected to other chromatographic methods like Sephadex LH-20 column chromatography or chromatography on a high porous polymer (MCI gel). scispace.comthieme-connect.com This multi-step fractionation approach is essential to progressively enrich the fraction containing this compound before its final purification.
Advanced Chromatographic Techniques for this compound Purification and Purity Assessment
To obtain highly pure this compound, advanced chromatographic techniques are indispensable. These methods not only facilitate the final purification but are also crucial for assessing the purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and analysis of this compound and its analogs. scispace.comkoreascience.kr Reversed-phase HPLC, often using a C18 column, is frequently employed. publisherspanel.comkoreascience.kr The mobile phase typically consists of a mixture of methanol or acetonitrile (B52724) and water, sometimes with the addition of acetic acid to improve peak shape. koreascience.krnih.gov For example, a study on Vitex rotundifolia utilized reversed-phase HPLC with an aqueous methanol or acetonitrile gradient to isolate various diterpenoids. koreascience.kr
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. science.gov A rapid UHPLC-Diode Array Detector (DAD) method has been developed for the simultaneous determination of various phytochemicals in Vitex agnus-castus, including the related diterpene, Vitetrifolin D. nih.gov This method, utilizing a sub-2 µm particle size column, allowed for the separation of multiple compounds within 20 minutes. nih.gov Such methods are invaluable for the quality control and purity assessment of isolated compounds like this compound. The purity of the final compound is often confirmed by analyzing the sharp, symmetrical peak in the HPLC or UHPLC chromatogram. nih.govchrom-china.com
Preparative Chromatography for this compound Isolation
While analytical HPLC and UHPLC are used for purity assessment and quantification, preparative chromatography is the key to isolating sufficient quantities of this compound for structural elucidation and bioactivity studies. This can be achieved using preparative HPLC systems equipped with larger columns. scispace.com
Another effective technique for preparative-scale separation is High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. A study on the fruits of Vitex trifolia L. var. simplicifolia successfully used HSCCC to isolate several active components. nih.govchrom-china.com By employing a two-phase solvent system composed of light petroleum-ethyl acetate-methanol-water, researchers were able to obtain high-purity compounds in a single step. nih.govchrom-china.com This demonstrates the potential of HSCCC as a powerful tool for the efficient isolation of compounds like this compound from complex crude extracts.
Cutting-Edge Spectroscopic Methods for this compound Structural Elucidation
The definitive structure of this compound was established through a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
The structural elucidation of this compound and related diterpenoids relies heavily on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. mdpi.com
¹H NMR provides information about the number and chemical environment of protons.
¹³C NMR and DEPT experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, C). thieme-connect.com
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. thieme-connect.combibliotekanauki.plNOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry of the molecule by identifying protons that are close in space. thieme-connect.comcimap.res.in
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. thieme-connect.comoup.com For example, the molecular formula of this compound has been established as C₂₀H₃₂O₃. nih.gov
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that suitable single crystals can be obtained. The structure of this compound was confirmed by X-ray crystallographic analysis. researchgate.netnih.gov
The combined data from these spectroscopic methods allowed for the unequivocal assignment of the structure of this compound as an abietane-type diterpene. researchgate.netnih.gov
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data | Reference |
| Molecular Formula | C₂₀H₃₂O₃ | nih.gov |
| Molecular Weight | 320.5 g/mol | nih.gov |
| Monoisotopic Mass | 320.23514488 Da | nih.gov |
| Structure Type | Abietane Diterpene | researchgate.netnih.gov |
| Confirmation | Spectroscopic analysis, X-ray crystallography | researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY, HMBC, HSQC, ROESY/NOESY) in this compound Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules like this compound in solution. mdpi.com A full suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments within the molecule. The chemical shifts (δ) in these spectra indicate the type of proton or carbon atom, while the signal multiplicity and integration in ¹H NMR offer clues about neighboring protons. mdpi.comcimap.res.in
2D-COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out spin systems and connecting adjacent protons within the this compound structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning specific signals in the ¹³C spectrum to their attached protons identified in the ¹H spectrum. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is vital for connecting the individual spin systems established by COSY, allowing for the assembly of the complete carbon skeleton and the placement of quaternary carbons and heteroatoms. mdpi.comnih.gov
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These 2D NMR techniques are used to determine the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu For diterpenoids like this compound, NOESY or ROESY experiments are essential for establishing the relative configuration of stereocenters by observing through-space correlations between key protons. cimap.res.in
Table 1: Representative NMR Data for a Vitetrifolin Analogue (Vitetrifolin D) This table illustrates the type of data obtained from NMR analysis for a closely related compound, Vitetrifolin D, as detailed NMR data for this compound is not publicly compiled.
Mass Spectrometry (MS and HR-MS) Techniques in this compound Analysis and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov For a novel compound like this compound, High-Resolution Mass Spectrometry (HR-MS) is particularly crucial. HR-MS provides a highly accurate mass measurement, which allows for the determination of the compound's elemental composition and, consequently, its molecular formula. nih.gov
In studies of related Vitex diterpenoids, such as Vitetrifolin D, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.gov This helps to confirm the molecular weight of the parent compound. nih.gov The high accuracy of HR-MS is essential for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in natural product research. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions. While detailed fragmentation pathways for this compound are not extensively published, this technique is invaluable for the structural characterization of its metabolites. thieme-connect.com By analyzing the mass shifts between the parent drug and its metabolites, researchers can identify metabolic transformations such as hydroxylation, deacetylation, or glucuronidation. mdpi.comthieme-connect.com
X-ray Crystallography for Absolute Configuration Determination of this compound
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netnih.gov This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net
For chiral molecules like this compound, determining the absolute configuration is critical. X-ray diffraction can achieve this through the analysis of anomalous scattering effects. researchgate.netnih.gov The successful use of this technique is contingent on the ability to grow a suitable single crystal, which can be a significant challenge. researchgate.net While the absolute configuration of some related diterpenoid alkaloids from Vitex trifolia, such as Vitepyrroloid A, has been confirmed by X-ray diffraction, there is no readily available report of a single-crystal X-ray diffraction analysis for this compound itself. nih.govlookchem.com In such cases, the absolute configuration is often proposed based on biogenetic relationships to other compounds of known stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. rsc.org The technique works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. rsc.org Each functional group (e.g., hydroxyl, carbonyl, C-C double bonds) absorbs at a characteristic frequency or wavenumber.
For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. For instance, analysis of the related Vitetrifolin I showed absorptions for hydroxyl groups (around 3419 cm⁻¹) and a monosubstituted vinyl group (around 1666, 1376, and 919 cm⁻¹). Such data provides quick, valuable structural information that complements data from NMR and MS.
Table 2: Typical IR Absorption Frequencies for Functional Groups in Vitetrifolin-type Compounds
Hyphenated Analytical Technologies in this compound Research
The analysis of natural product extracts, which are inherently complex mixtures, necessitates the use of hyphenated techniques that couple the separation power of chromatography with the detection and characterization capabilities of spectroscopy.
LC-MS and LC-NMR for Complex Mixture Analysis and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable tools in modern pharmacognosy. mdpi.comnih.gov
LC-MS is widely used for the analysis of Vitex extracts. nih.govresearchgate.net The liquid chromatography component separates the individual compounds in the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. mdpi.com High-resolution LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is particularly powerful, enabling the tentative identification of dozens of metabolites from a single analysis by providing accurate mass data for each separated component. researchgate.netmdpi.com This technique is central to metabolite profiling studies, allowing researchers to track the biotransformation of a parent compound. mdpi.com
LC-NMR provides an even deeper level of structural information. While MS can suggest molecular formulas, NMR is required for definitive structure elucidation. nih.gov In the context of Vitetrifolin research, the in vitro metabolism of the closely related Vitetrifolin D has been extensively studied using a combination of LC-DAD-QTOF-MS and LC-SPE-NMR. researchgate.netmdpi.comnih.gov In this workflow, LC-MS is first used as a "scout" to tentatively identify potential metabolites in a complex biological matrix. thieme-connect.com Subsequently, the LC system is coupled to an NMR spectrometer, often via a solid-phase extraction (SPE) interface (LC-SPE-NMR). This setup allows for the chromatographic peaks of interest to be trapped and concentrated on an SPE cartridge before being eluted with a deuterated solvent into the NMR for full structural analysis (including 1D and 2D experiments). mdpi.commdpi.com This powerful combination has enabled the unequivocal structural characterization of numerous phase I and phase II metabolites of Vitetrifolin D, demonstrating a robust methodology for studying the metabolic fate of this compound and other related diterpenoids without the need for laborious isolation of each metabolite. researchgate.netthieme-connect.comnih.gov
Table 3: Mentioned Compounds
Biosynthesis and Metabolic Pathways of Vitetrifolin a
Elucidation of the Biosynthetic Origins of Diterpenoids within Vitex Species
The biosynthesis of diterpenoids in plants, including those within the Vitex species, originates from fundamental five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. mdpi.comiastate.edu For diterpenoids, the precursors are largely derived from the plastidial MEP pathway. iastate.edu The C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP), is formed by the condensation of one DMAPP molecule with three IPP units. nih.gov
The vast structural diversity of diterpenoids arises from the activity of terpene synthases (TPSs), which act as key gatekeepers in these biosynthetic pathways. nih.gov In the Lamiaceae family, to which Vitex belongs, the formation of labdane-related diterpenoids is typically a two-step process involving two distinct classes of diterpene synthases (diTPSs). iastate.edunih.gov First, a class II diTPS catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, typically copalyl diphosphate (CPP). iastate.edu Subsequently, a class I diTPS utilizes this intermediate to generate the final diverse diterpene scaffolds through further cyclization and rearrangement reactions. iastate.edunih.gov Phytochemical analyses have revealed a wide array of labdane-related diterpenoids in the Vitex genus, suggesting a complex metabolic network of enzymes that generate this chemical diversity. nih.govmdpi.com Research indicates that the primary sites of both biosynthesis and storage of these diterpenoids in Vitex agnus-castus are the glandular trichomes on the surface of fruits and leaves. nih.govnih.gov
Identification of Key Biosynthetic Precursors and Intermediates of Vitetrifolin A
The biosynthesis of this compound, a labdane-type diterpenoid, begins with the universal C20 precursor, Geranylgeranyl pyrophosphate (GGPP) . nih.gov The formation of the characteristic labdane (B1241275) skeleton and its subsequent functionalizations proceed through a series of intermediates.
Key intermediates in the pathway leading to functionalized labdane diterpenoids in Vitex have been identified through functional characterization of biosynthetic enzymes. One such crucial intermediate is peregrinol (B1240592) , a diol-diterpene. nih.govnih.gov This compound serves as a substrate for subsequent oxidative modifications.
Further functionalization of peregrinol leads to the formation of labd-13Z-ene-9,15,16-triol . nih.govnih.gov This triol is considered a significant potential intermediate in the biosynthetic route toward bioactive diterpenoids that contain furan (B31954) and lactone moieties, structural features present in compounds like this compound and its analogues. nih.govmdpi.com A proposed pathway suggests that the formation of a furan ring could proceed from this triol via an aldehyde intermediate. nih.gov The presence of these intermediates supports the existence of a metabolic grid where multiple routes may lead to the array of structurally related diterpenoids found in Vitex species. nih.gov
Enzymatic Systems and Gene Clusters Involved in this compound Biosynthesis
The generation of complex diterpenoids like this compound is orchestrated by specific enzymatic systems, primarily involving terpene synthases and cytochrome P450 monooxygenases. Transcriptome analysis of the glandular trichomes of Vitex agnus-castus, the site of diterpenoid accumulation, has led to the identification of candidate genes encoding these enzymes. nih.govnih.govresearchgate.net
Terpene synthases (TPSs) are responsible for creating the foundational carbon skeletons of terpenoids. nih.gov In V. agnus-castus, research has identified a suite of six diterpene synthases (diTPSs)—three class II diTPSs (VacTPS1, VacTPS3, VacTPS5) and three class I diTPSs (VacTPS2, VacTPS4, VacTPS6)—involved in specialized diterpenoid metabolism. nih.gov
The formation of various diterpene backbones is achieved through the combinatorial action of these enzymes. A class II diTPS first converts GGPP to a diphosphate intermediate, which is then acted upon by a class I diTPS. For example, the combination of VacTPS1 (class II) and VacTPS2 (class I) results in the production of peregrinol, a key intermediate. nih.gov Different enzyme pairings can produce a range of diterpene structures, which form the biosynthetic basis for the multitude of diterpenoids observed in the plant. nih.govresearchgate.net
| Enzyme | Enzyme Class | Substrate | Product(s) | Reference |
|---|---|---|---|---|
| VacTPS1 + VacTPS2 | Class II + Class I diTPS | GGPP | Peregrinol and other diterpenes | nih.gov |
| VacTPS3 + VacTPS2 | Class II + Class I diTPS | GGPP | A diterpenoid previously found in Vitex rotundifolia | nih.gov |
| VacCYP76BK1 | Cytochrome P450 | Peregrinol | Labd-13Z-ene-9,15,16-triol | nih.govnih.gov |
Following the formation of the diterpene skeleton by TPSs, cytochrome P450 monooxygenases (CYPs) introduce functional groups, such as hydroxyls, which dramatically increases their structural and biological diversity. nih.govbeilstein-journals.org These enzymes are critical for the later, "tailoring" steps of biosynthesis. nih.gov
In V. agnus-castus, a specific cytochrome P450, VacCYP76BK1 , has been identified and functionally characterized. nih.govnih.gov This enzyme was found to catalyze the specific 16-hydroxylation of the diterpene intermediate, peregrinol. nih.gov This reaction converts peregrinol into labd-13Z-ene-9,15,16-triol. nih.govnih.gov This hydroxylation is a pivotal step, as this product is a plausible precursor for the formation of the furan and lactone rings that characterize many of the bioactive diterpenoids in Vitex, including the vitetrifolins. nih.govmdpi.com A proposed pathway to furan ring formation could involve dehydration of an enol tautomer of an aldehyde intermediate derived from labd-13Z-ene-9,15,16-triol. nih.gov
Chemoenzymatic and Synthetic Biology Approaches to this compound Production
The low natural abundance of many valuable plant-derived compounds like this compound has driven the development of alternative production platforms. nih.gov Chemoenzymatic synthesis and synthetic biology offer promising strategies to overcome the limitations of extraction from plant sources or complex total chemical synthesis. nih.govresearchgate.net
Synthetic biology approaches involve the reconstruction of plant biosynthetic pathways in microbial hosts, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. researchgate.netnih.gov This strategy, often termed metabolic engineering, has been successfully used to produce other complex diterpenoids. For instance, the precursor to the antimalarial drug artemisinin, artemisinic acid, and the antioxidant carnosic acid have been produced in engineered yeast. nih.gov Given the identification of the specific diTPS and CYP genes from Vitex responsible for producing key intermediates, it is feasible to transfer these genes into a microbial chassis. nih.govnih.gov By engineering the host's metabolism to efficiently supply the GGPP precursor and expressing the required plant enzymes (e.g., VacTPS1, VacTPS2, and VacCYP76BK1), one could establish a fermentation-based production system for this compound or its immediate precursors. iastate.eduresearchgate.net
Chemoenzymatic approaches combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysis. nih.gov Enzymes can be used to perform difficult chemical transformations with high regio- and stereoselectivity under mild conditions. mdpi.comnih.gov For a complex molecule like this compound, a total synthesis could be simplified by using isolated enzymes or whole-cell biocatalysts to perform key steps, such as specific hydroxylations or ring formations that are challenging to achieve with conventional chemical reagents. This hybrid approach can significantly shorten synthetic routes and improve yields of the target molecule or its analogues. oup.comnih.gov
Synthetic Chemistry and Structural Modification of Vitetrifolin a
Strategic Approaches Towards the Total Synthesis of Vitetrifolin A
The complexity of this compound's molecular architecture necessitates sophisticated synthetic planning, employing retrosynthetic analysis and stereoselective methodologies.
Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual disconnection of a target molecule into simpler, more accessible precursors wikipedia.orgjournalspress.com. For this compound, this process would involve identifying key bond disconnections within its pentacyclic halimane skeleton. These disconnections aim to break down the complex fused ring system into manageable fragments that can be synthesized independently and then coupled. Strategies often focus on simplifying the polycyclic core; for instance, a tetralone-based structural simplification approach for a Vitetrifolin analogue involved replacing one of the carbocyclic rings with an aromatic system, suggesting disconnections that could lead to such a simplified precursor researchgate.netoup.com. Such analyses guide the selection of starting materials and the sequence of reactions required to assemble the target molecule.
This compound possesses multiple stereocenters, making stereoselective synthesis crucial for its accurate construction . The development of methodologies that control the absolute and relative stereochemistry at each chiral center is paramount. Strategies employed in the synthesis of related halimane-type diterpenoids often involve advanced techniques such as asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions researchgate.netpharmtech.combeilstein-journals.orgthieme.dewestlake.edu.cnresearchgate.netnih.gov. These methods aim to install the correct three-dimensional arrangement of atoms, which is critical for the molecule's biological activity.
The total synthesis of this compound remains a significant challenge in organic chemistry. A primary obstacle is the stereoselective construction of its complex 8-epi-halim-5(10)-ene skeleton oup.com. This intricate fused ring system, with its specific arrangement of stereocenters, requires highly controlled synthetic steps. While a complete total synthesis of this compound has not yet been achieved, progress has been made in synthesizing simplified analogues, which provides valuable insights and lays the groundwork for future synthetic endeavors researchgate.netoup.comoup.com.
Semisynthesis and Derivatization of this compound and Related Diterpenoids
Given the challenges in total synthesis, researchers have explored the synthesis of simplified analogues and the potential for chemical modifications of the Vitetrifolin scaffold.
To overcome the synthetic hurdles associated with the natural Vitetrifolin structure, researchers have developed routes to simplified analogues. A notable example is the six-step synthesis of a tetralone-based analogue, which mimics the biological activity of Vitetrifolin D researchgate.netoup.comoup.comnih.gov. This strategy involves replacing the complex carbocyclic A-ring of the diterpenoid with a benzene (B151609) ring, significantly simplifying the synthetic process. The synthesis typically begins with commercially available 2-methyl-1-tetralone (B119441) and proceeds through key transformations such as aldol (B89426) condensation, epoxide formation, Meinwald-type 1,2-hydrogen migration, and α-methylation to construct the core structure oup.comoup.com.
Table 1: Key Steps in the Synthesis of a Tetralone-Based Vitetrifolin Analogue
| Step | Starting Material/Intermediate | Key Transformation | Product Type | Notes |
| 1 | 2-methyl-1-tetralone | Conversion | Racemic 3 | Based on literature protocol oup.comoup.com |
| 2 | Racemic 3 | Epoxide Formation | Epoxide | Reaction with CH2I2 and MeLi oup.comoup.com |
| 3 | Epoxide | Meinwald Migration | Aldehyde 2 | oup.comoup.com |
| 4 | Aldehyde 2 | α-Methylation | Compound 3 | Forms quaternary carbon center oup.comoup.com |
| 5 | Compound 3 | Aldol Condensation | Intermediate | Reaction with acetone (B3395972); not fully optimized oup.comoup.com |
| 6 | Intermediate | Further Steps | Tetralone Analog (1) | Six-step synthesis overall researchgate.netoup.comoup.comnih.gov |
While specific chemical modifications directly on the this compound scaffold are not extensively detailed in the provided literature, general principles of functional group interconversions (FGIs) are applicable to diterpenoid chemistry fiveable.mescribd.comsolubilityofthings.comub.edu. FGIs are vital for altering a molecule's properties, reactivity, and biological activity, often employed in structure-activity relationship (SAR) studies. For diterpenoids like this compound, common modifications could involve reactions targeting hydroxyl groups (e.g., acetylation, etherification), double bonds (e.g., epoxidation, hydrogenation), or other reactive sites on the carbon skeleton nih.gov. Such transformations allow chemists to explore chemical space around the natural product, potentially leading to the discovery of more potent or selective analogues.
Preclinical Biological Activities of Vitetrifolin a
In Vitro Cellular and Molecular Biological Investigations of Vitetrifolin A
This compound, a labdane (B1241275) diterpenoid isolated from plants of the Vitex genus, has garnered significant attention for its diverse pharmacological activities. Extensive in vitro research has begun to elucidate the cellular and molecular mechanisms underlying its potential therapeutic effects. These investigations have explored its impact on cellular proliferation, programmed cell death, inflammation, oxidative stress, enzyme activity, and key signaling pathways.
Modulation of Cellular Proliferation and Viability in Various Cell Lines
This compound has demonstrated notable effects on the proliferation and viability of various cell lines, particularly cancer cells. Studies have shown that it can inhibit the growth of cancer cells in which Hedgehog (Hh) signaling is aberrantly activated. ebi.ac.uk For instance, this compound has been observed to inhibit the growth of certain cancer cell lines, suggesting its potential as an anti-tumor agent. jst.go.jp
One study highlighted the inhibitory effects of Vitetrifolin D, a related compound, on endometrial cells. It was found to suppress the downregulation of E-cadherin, a crucial protein for cell-cell adhesion, which is often lost during the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. jst.go.jp This suggests that this compound may exert its anti-proliferative effects by maintaining the integrity of epithelial cell layers.
| Cell Line | Compound | Effect |
| Cancer cell lines with aberrant Hedgehog signaling | This compound | Cytotoxicity |
| HHUA endometrial cells | Vitetrifolin D | Inhibited TPA-induced morphological change and suppressed E-cadherin downregulation |
Induction of Programmed Cell Death (Apoptosis) and Autophagy Pathways
This compound has been identified as a substance that can induce apoptosis, or programmed cell death, in multicellular organisms. ebi.ac.uk This is a critical mechanism for its potential anti-cancer activity. The Hedgehog signaling pathway, which is inhibited by this compound, is known to regulate the expression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. ebi.ac.uk By inhibiting this pathway, this compound can downregulate Bcl-2, thereby promoting apoptosis.
The interplay between apoptosis and autophagy is complex and can be cell-type dependent. While some compounds induce apoptosis by suppressing autophagy, others may trigger both processes. For example, the flavonoid vitexin (B1683572) has been shown to induce apoptosis and inhibit autophagy in hepatocellular carcinoma cells. nih.govnih.gov This was associated with the upregulation of Caspase-3 and downregulation of Bcl-2. nih.govnih.gov Conversely, other studies have shown that compounds can induce both apoptosis and autophagy. For instance, chrysin (B1683763) was found to induce both apoptosis and autophagy in human melanoma cells. mdpi.com This was evidenced by an increase in the levels of the apoptosis-related protein Bax and the autophagy-related proteins LC3 and Beclin 1. mdpi.com The specific effects of this compound on the autophagy pathway require further detailed investigation to fully understand its mode of action in different cellular contexts.
| Pathway | Key Proteins Modulated | Effect |
| Apoptosis | Bcl-2, Caspase-3, Bax | Induction of programmed cell death |
| Autophagy | LC3, Beclin 1 | Modulation of cellular self-degradation process |
Anti-inflammatory Effects in Cell-Based Models of Inflammation
This compound is derived from plants of the Vitex genus, which have been traditionally used for their anti-inflammatory properties. jst.go.jpresearchgate.net Scientific investigations have begun to validate these traditional uses by demonstrating the anti-inflammatory effects of extracts and isolated compounds in various cell-based models.
Studies have shown that compounds from Vitex species can inhibit the production of pro-inflammatory cytokines. For example, casticin, another compound found in Vitex plants, has been reported to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated mouse macrophages. nih.gov Similarly, artemetin (B1667621) has been shown to inhibit the production of TNF-α and IL-1β in human U937 macrophages. nih.gov
| Cell Model | Stimulant | Measured Inflammatory Mediator | Effect of Vitex Compounds |
| Mouse Macrophages | LPS | TNF-α, IL-1β | Inhibition by Casticin |
| Human U937 Macrophages | - | TNF-α, IL-1β | Inhibition by Artemetin |
| RAW264.7 cells | LPS | Nitric Oxide (NO) | Inhibition |
| HT-29 cells | LPS | Interleukin-8 (IL-8) | Inhibition |
Antioxidant Properties in Cellular Systems
This compound possesses antioxidant properties, which contribute to its protective effects at the cellular level. ebi.ac.uk Antioxidants are crucial for neutralizing harmful free radicals and reducing oxidative stress, which is implicated in a wide range of diseases.
The antioxidant potential of compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. sigmaaldrich.com Studies on various plant extracts and their constituents have consistently demonstrated their ability to scavenge free radicals. mdpi.com For instance, polyphenolic compounds, which are abundant in the Vitex genus, are known for their potent antioxidant activities. researchgate.net These compounds can donate hydrogen atoms to stabilize free radicals and can also chelate pro-oxidizing metals. mdpi.com
| Assay | Principle |
| DPPH radical scavenging assay | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical. |
| Cellular antioxidant activity | Evaluates the ability of a compound to prevent oxidative stress within a cellular system. |
Enzyme Inhibition and Activation Studies (e.g., α-glucosidase, nitric oxide synthase)
This compound and related compounds have been investigated for their ability to inhibit various enzymes. This inhibitory activity is a key mechanism through which they can exert their therapeutic effects.
One area of interest is the inhibition of digestive enzymes involved in carbohydrate metabolism. For example, taxifolin (B1681242), a flavonoid, has been shown to inhibit α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. nih.gov By inhibiting these enzymes, such compounds can help to control postprandial hyperglycemia.
In the context of inflammation, the inhibition of enzymes such as nitric oxide synthase (NOS) is significant. Overproduction of nitric oxide by inducible NOS (iNOS) is a hallmark of inflammation. Compounds that can inhibit iNOS activity or expression have potential as anti-inflammatory agents. Research on Vitex species has demonstrated the inhibition of NO production in LPS-stimulated macrophages, suggesting an inhibitory effect on the nitric oxide pathway. nih.gov
| Enzyme | Function | Inhibitory Effect |
| α-glucosidase | Breaks down complex carbohydrates into glucose | Potential for hyperglycemia control |
| Nitric Oxide Synthase (NOS) | Produces nitric oxide, a key inflammatory mediator | Anti-inflammatory potential |
Receptor Binding and Signaling Modulation Assays (e.g., Hedgehog signaling pathway)
A significant aspect of this compound's biological activity is its ability to modulate key cellular signaling pathways, most notably the Hedgehog (Hh) signaling pathway. ebi.ac.uk The Hh pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to the development and progression of various cancers. ebi.ac.uk
This compound has been identified as a naturally occurring inhibitor of the Hh signaling pathway. ebi.ac.uk It has been shown to disrupt the binding of the transcription factor GLI1 to its DNA binding domain. ebi.ac.uk GLI1 is a key downstream effector of the Hh pathway, and its activation leads to the transcription of genes involved in cell proliferation, survival, and differentiation. By preventing GLI1 from binding to DNA, this compound effectively blocks the downstream signaling cascade.
This inhibition of the Hh pathway leads to the downregulation of Hh target genes, such as Patched (PTCH) and the anti-apoptotic protein Bcl-2. ebi.ac.uk The ability of this compound to modulate this critical signaling pathway underscores its potential as a therapeutic agent, particularly in cancers driven by aberrant Hh signaling.
| Signaling Pathway | Target | Mechanism of Action |
| Hedgehog (Hh) signaling | GLI1 transcription factor | Disrupts the binding of GLI1 to its DNA binding domain, inhibiting downstream signaling. |
Antipathogenic Activities (Antimicrobial, Antiviral) in Model Systems
While direct studies extensively detailing the antipathogenic activities of isolated this compound are limited, research on extracts of Vitex trifolia, from which this compound is derived, provides significant insight into its potential antimicrobial and antiviral properties.
Antimicrobial Activity: Extracts from Vitex trifolia have demonstrated notable antibacterial activity against a range of pathogens. Studies have shown that these extracts can inhibit both Gram-positive and Gram-negative bacteria. For instance, the essential oil from the plant's leaves has been reported to have antifungal activity against several species of Candida. researchgate.net The mechanisms underlying these antimicrobial effects are thought to involve the disruption of bacterial cell walls and the inhibition of essential bacterial enzymes.
Antiviral Activity: The potential of Vitex trifolia constituents extends to antiviral applications. Although specific data on this compound is scarce, related research into plant-derived compounds suggests possible mechanisms. Antiviral action in plant extracts is often attributed to the interference with various stages of the viral life cycle, such as attachment, entry, replication, and release. nih.gov For example, some flavonoids and terpenoids have been shown to inhibit viral replication machinery. nih.gov Research on other viruses, such as influenza and SARS-CoV-2, has identified compounds that can interact with viral polymerase or inhibit neuraminidase activity, representing potential mechanisms by which constituents of Vitex trifolia might act. nih.gov
Table 1: Antimicrobial Activity of Vitex trifolia Extracts
| Extract/Compound | Pathogen | Activity Noted |
| Leaf Essential Oil | Candida albicans | Antifungal. researchgate.net |
| Leaf Essential Oil | Candida parapsilosis | Antifungal. researchgate.net |
| Leaf Essential Oil | Candida krusei | Antifungal. researchgate.net |
| Leaf Essential Oil | Candida kefyr | Antifungal. researchgate.net |
| Plant Extract | Gram-positive bacteria | Antibacterial. |
| Plant Extract | Gram-negative bacteria | Antibacterial. |
Note: This table reflects the activity of extracts from the source plant of this compound.
In Vivo Efficacy Studies of this compound in Non-Human Preclinical Models
In vivo studies are crucial for understanding the therapeutic potential of a compound in a living organism. While comprehensive in vivo data for this compound is not widely available, this section discusses the methodologies and findings from related studies that inform its potential preclinical profile.
Pharmacokinetic and Pharmacodynamic Characterization in Animal Models
The characterization of pharmacokinetics (PK) and pharmacodynamics (PD) in animal models is a fundamental step in drug development, establishing the relationship between drug concentration and its effect over time. nih.govnih.govmdpi.com Such studies for this compound would involve determining its absorption, distribution, metabolism, and excretion (ADME) profile.
Currently, specific PK/PD studies for this compound have not been detailed in available literature. However, the process for a compound like this compound would typically involve administering it to animal models, such as rats or mice, and collecting biological samples at various time points to measure drug concentration. phcogj.com This data helps in building models to predict human PK/PD properties and to select appropriate candidates for clinical trials. nih.govnih.gov The integration of in vitro data with in vivo findings through physiologically based pharmacokinetic (PBPK) modeling can further refine these predictions. semanticscholar.org
Evaluation of this compound Efficacy in Animal Models of Disease (e.g., cancer xenografts, inflammatory models)
Evaluating the efficacy of a compound in relevant animal models of disease is a critical preclinical step. nih.gov
Inflammatory Models: While direct in vivo studies on this compound in inflammatory models are not prominent, research on other active components of Vitex trifolia provides valuable insights. For example, Casticin, another compound isolated from Vitex trifolia, has been evaluated in a murine asthma model. cgu.edu.twfrontiersin.org In this model, Casticin was shown to reduce airway hyper-responsiveness, inflammation, and oxidative stress. cgu.edu.twfrontiersin.org It attenuated the levels of Th2 cytokines in bronchoalveolar lavage fluid and regulated the expression of inflammatory genes in the lung. frontiersin.org These findings suggest that constituents of Vitex trifolia, potentially including this compound, could have significant anti-inflammatory effects in vivo. researchgate.net
Cancer Xenograft Models: Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the efficacy of potential cancer therapeutics. nih.govdntb.gov.ua There is currently no specific published data on the efficacy of this compound in cancer xenograft models. Such studies would involve treating tumor-bearing mice with this compound and monitoring tumor growth over time compared to a control group. researchgate.net The predictive value of these models is crucial for determining whether a compound should advance to clinical trials. nih.gov
Tissue Distribution and Metabolism Analysis in Preclinical Animal Models
Understanding how a compound is distributed throughout the body and how it is metabolized is key to assessing its efficacy and potential for off-target effects. nih.gov
Tissue Distribution: Specific tissue distribution studies for this compound are not currently available. However, a typical study would involve administering the compound to an animal model, often rats, and then measuring its concentration in various organs and tissues (e.g., liver, kidney, lung, brain) at different time points. mdpi.comfrontiersin.orgfrontiersin.org For instance, a study on Itampolin A, a different natural compound, showed it was widely distributed in rat tissues, with the highest concentrations found in the lung and kidney. mdpi.com Similarly, studies on taxifolin revealed rapid absorption and distribution into tissues, with lower concentrations in the heart and brain. nih.gov Such analyses for this compound would reveal its target organs and potential sites of accumulation.
Metabolism: The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation. researchgate.net Studies on the metabolism of this compound in animal models have not been reported. Generally, these investigations use models like liver microsomes or hepatocytes from different species (including human) to identify the metabolic pathways and the enzymes involved, such as cytochrome P450s. mdpi.com For example, a study on the flavonoid taxifolin identified 16 different metabolites in rat plasma, urine, and feces, including sulfated, glucuronidated, and methylated products. nih.gov A similar investigation for this compound would be essential to understand its biotransformation and clearance from the body.
Mechanisms of Action and Structure Activity Relationship Sar of Vitetrifolin a
Cellular Signaling Pathways Modulated by Vitetrifolin A
Epithelial-Mesenchymal Transition (EMT) Inhibition by this compound Analogues
The Epithelial-Mesenchymal Transition (EMT) is a critical biological process where epithelial cells lose their characteristic properties and acquire a mesenchymal phenotype, a transformation implicated in cancer metastasis and various other pathological conditions nih.gov. Vitetrifolin D, a known analogue within the vitetrifolin family, has demonstrated the ability to inhibit phorbol (B1677699) ester-induced EMT in HHUA endometrial cells oup.comoup.comresearchgate.net. This inhibition is characterized by the compound's effect on key molecular markers associated with EMT: specifically, it was found to suppress the decrease in E-cadherin levels and reduce the vimentin/E-cadherin ratio, which are indicative of a less mesenchymal state oup.comoup.com.
In efforts to simplify the molecular structure while retaining biological activity, a tetralone-based vitetrifolin analog (designated as compound 1) was synthesized. This analog, achieved through a six-step synthetic route from 2-methyl-1-tetralone (B119441), successfully suppressed phorbol ester-induced EMT, exhibiting activity comparable to Vitetrifolin D oup.comoup.comresearchgate.net. While Vitetrifolin D itself showed modest cytotoxicity at concentrations required for EMT inhibition, the development of such simplified analogues is considered a valuable strategy for discovering novel EMT inhibitors researchgate.net. This synthetic simplification approach holds promise for future studies on vitetrifolins and related diterpenoids oup.comoup.comresearchgate.net.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity cbcs.senih.gov. By systematically altering a molecule's structure, researchers can identify which parts are crucial for its therapeutic effect, leading to the optimization of potency, selectivity, and pharmacokinetic properties cbcs.se. These studies are essential for transforming initial "hit" compounds into viable drug candidates.
Systematic Modification of this compound Structure for SAR Elucidation
A key aspect of elucidating the SAR of vitetrifolins involves the synthesis and evaluation of modified structures. As mentioned, the creation of a tetralone-based analog (compound 1) by replacing the A-ring of this compound with a benzene (B151609) ring represents a significant structural modification aimed at simplifying the molecule while probing its activity oup.comoup.comresearchgate.net. This analog was synthesized in a relatively short, six-step process, enhancing its accessibility for further investigation oup.comoup.comresearchgate.net. It is important to note that this analog was prepared as a racemic mixture of diastereomers at position 13, meaning the specific biological contributions of individual stereoisomers were not yet differentiated in this initial study oup.com. The development of such simplified analogues is crucial for understanding the essential structural requirements for biological activity and for guiding future synthetic efforts in SAR studies cbcs.senih.govresearchgate.netresearchgate.net.
Advanced Research Methodologies and Future Directions in Vitetrifolin a Studies
Application of Omics Technologies in Vitetrifolin A Research
Omics technologies provide a holistic view of the molecular changes within an organism, tissue, or cell in response to a specific stimulus, such as treatment with a bioactive compound. For this compound, these technologies are instrumental in understanding its broad biological effects.
Proteomics and metabolomics are powerful tools for the large-scale study of proteins and metabolites, respectively. By applying these technologies, researchers can create a detailed snapshot of the cellular state following exposure to this compound, offering deep insights into its pharmacological mechanisms.
Proteomic analysis can identify and quantify thousands of proteins, revealing which proteins are up- or down-regulated by this compound. This can point towards specific cellular pathways being modulated, such as cell cycle regulation, apoptosis, or inflammatory responses. For instance, a proteomics study on a mouse model of β-thalassemia identified significant alterations in skeletal muscle mitochondrial proteins, revealing an underlying metabolic defect mdpi.com. Similarly, applying such an approach to this compound-treated cells could uncover novel protein targets and biomarkers of its activity.
Metabolomics complements proteomics by analyzing the complete set of small-molecule metabolites. This can reveal shifts in metabolic pathways, such as glycolysis, the Krebs cycle, or lipid metabolism, that are altered by this compound. nih.gov Studies on human follicular fluid have successfully used metabolomics to identify biomarkers for follicular development, demonstrating the power of this technique to find functional molecules in a biological system. nih.gov An integrated analysis of both proteomic and metabolomic data can provide a comprehensive understanding of the compound's effects, linking protein expression changes to functional metabolic outcomes.
Table 1: Illustrative Proteomic and Metabolomic Changes in Response to this compound This table represents hypothetical data to illustrate potential findings from omics studies.
| Molecule Type | Molecule Name | Fold Change | Associated Pathway | Potential Implication |
|---|---|---|---|---|
| Protein | Caspase-3 | +2.5 | Apoptosis | Induction of programmed cell death |
| Protein | Cyclin D1 | -3.0 | Cell Cycle | Inhibition of cell proliferation |
| Metabolite | Lactate | -1.8 | Glycolysis | Alteration of energy metabolism |
| Metabolite | Lysophosphatidylcholine | +1.5 | Lipid Signaling | Modulation of membrane signaling |
Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome. By using techniques like RNA sequencing (RNA-seq), researchers can determine how this compound affects gene expression. This can reveal the upstream regulatory mechanisms that lead to the proteomic and metabolomic changes observed. For example, transcriptome analysis has been used to understand the molecular basis of floral organ development in plants and to identify genes involved in the biosynthesis of other complex natural products like saponins. nih.govnih.govmdpi.com
When applied to human cells treated with this compound, transcriptomics could identify differentially expressed genes involved in critical cancer-related pathways. Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful systems biology method that can be used to find clusters (modules) of highly correlated genes, which can then be associated with specific biological processes affected by the compound. nih.govnih.gov This approach helps to move beyond a simple list of up- or down-regulated genes to a more functional understanding of the compound's impact on genetic networks.
Computational and In Silico Approaches for this compound Drug Discovery
Computational methods are essential for accelerating the drug discovery process, reducing costs, and providing insights that are difficult to obtain through experimental methods alone. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.comjmbfs.org This method can be used to screen potential protein targets for this compound and to understand the molecular basis of its binding affinity. For instance, research on a related compound, Vitetrifolin D, revealed that it could disrupt the binding of the transcription factor GLI1 to its DNA binding domain, a key interaction in the Hedgehog signaling pathway implicated in cancer. ebi.ac.uk This finding provides a strong rationale for investigating similar mechanisms for this compound.
Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules in the complex over time. nih.gov MD simulations provide a more dynamic and realistic view of the protein-ligand interaction, helping to confirm the stability of the binding pose predicted by docking and to calculate the binding free energy more accurately.
Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| GLI1 | -8.5 | Arg152, His234 | Hydrogen Bond |
| Leu155, Val201 | Hydrophobic Interaction |
Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com If a primary target for this compound is identified, its structure can be used to screen databases containing millions of compounds to find others that may have similar or better activity. This structure-based virtual screening can rapidly identify novel chemical scaffolds for development. researchgate.net
De novo design takes this a step further by using computational algorithms to generate entirely new molecular structures that are optimized to fit the binding site of a target protein. meilerlab.orgethz.ch These methods can assemble novel compounds fragment by fragment or use generative artificial intelligence models to design molecules with desired pharmacological properties. ethz.chnih.gov The this compound chemical scaffold could serve as a starting point or template for these algorithms, enabling the design of a new generation of inspired compounds with enhanced potency, selectivity, and drug-like properties.
Innovative Strategies for this compound Preclinical Development
The path from a promising natural compound to a clinical drug candidate is fraught with challenges, including issues with solubility, bioavailability, and formulation. nih.govnih.gov Innovative preclinical development strategies are crucial for overcoming these hurdles. A key objective is to maximize the exposure of the compound at its site of action. nih.gov
For a compound like this compound, which may have poor water solubility, advanced formulation strategies are essential. bohrium.com These can include the use of solubilizing excipients, the creation of amorphous solid dispersions, or the development of nano-formulations such as nanosuspensions or lipid-based delivery systems. bohrium.com A thorough early assessment of the compound's physicochemical properties is critical to select the most appropriate strategy. americanpharmaceuticalreview.com This "developability assessment" helps to de-risk the project by ensuring that a viable formulation can be created for in vivo testing and, eventually, for clinical use. Integrating these formulation activities early in the preclinical phase can prevent promising candidates from failing due to poor pharmacokinetics that could have been otherwise addressed. americanpharmaceuticalreview.com
Table 3: Key Parameters in the Preclinical Developability Assessment of this compound
| Parameter | Objective | Methodology | Potential Strategy |
|---|---|---|---|
| Aqueous Solubility | Determine solubility across a physiological pH range. | Kinetic and thermodynamic solubility assays. | Salt formation, use of co-solvents, cyclodextrins. |
| Permeability | Assess ability to cross biological membranes. | PAMPA, Caco-2 cell assays. | Use of permeation enhancers. |
| LogP / LogD | Evaluate lipophilicity. | Shake-flask method, HPLC. | Chemical modification of the scaffold. |
| Solid-State Properties | Characterize crystal form and stability. | PXRD, DSC, TGA. | Polymorph screening, amorphous solid dispersions. |
Formulation Development for Enhanced Biological Availability in Preclinical Models
A primary challenge in the preclinical assessment of many natural products, including diterpenoids like this compound, is their characteristically poor aqueous solubility. This property can significantly limit oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models and potentially leading to inconclusive or misleading results. nih.govevotec.com To overcome this hurdle, various formulation strategies are being explored to enhance the solubility and absorption of such lipophilic compounds. nih.gov
Modern formulation approaches aim to present the active pharmaceutical ingredient (API) in a state that is more readily absorbable by the gastrointestinal tract. nih.gov These strategies can be broadly categorized and are selected based on the physicochemical properties of the compound.
Key Formulation Strategies for Preclinical Studies:
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), utilize oils, surfactants, and co-solvents to dissolve the lipophilic compound. americanpharmaceuticalreview.com Upon gentle agitation in the aqueous environment of the gut, these formulations form fine oil-in-water emulsions, increasing the surface area for absorption. pharmaexcipients.com This approach can enhance bioavailability by increasing the amount of dissolved drug and potentially utilizing lipid absorption pathways. americanpharmaceuticalreview.commdpi.com
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline compound in a polymeric carrier in an amorphous state, the energy barrier required for dissolution is significantly lowered. researchgate.net Techniques like spray drying and hot-melt extrusion are used to create these ASDs, which can lead to higher apparent solubility and faster dissolution rates. evotec.com
Nanosuspensions: This strategy involves reducing the particle size of the compound to the nanometer range through methods like wet-bead milling. evotec.com The increased surface-area-to-volume ratio, as described by the Noyes-Whitney equation, enhances the dissolution rate. These nanosuspensions can be stabilized with surfactants or polymers to prevent particle aggregation.
The selection of an appropriate formulation is a critical step in preclinical development, often guided by a combination of in vitro dissolution studies and in silico modeling to predict in vivo performance. researchgate.netnih.gov For a compound like this compound, developing such enabling formulations is essential for accurately evaluating its biological activities in preclinical models.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Common Technologies |
| Lipid-Based Formulations | Presents the compound in a solubilized form; utilizes lipid absorption pathways. | SEDDS, SMEDDS |
| Amorphous Solid Dispersions | Circumvents the crystalline lattice energy, leading to higher apparent solubility and faster dissolution. | Spray Drying, Hot-Melt Extrusion |
| Nanosuspensions | Increases the surface area according to the Noyes-Whitney equation, enhancing dissolution velocity. | Wet-Bead Milling, High-Pressure Homogenization |
Targeted Delivery Systems for this compound in Research Applications
Beyond simply increasing systemic bioavailability, targeted delivery systems offer the potential to concentrate a compound at a specific site of action, such as a particular tissue or cell type. preprints.org This approach can enhance efficacy while minimizing off-target effects, a crucial aspect in both therapeutic development and its use as a research tool. preprints.org In research applications, targeted delivery of this compound could allow for the precise investigation of its effects on specific cellular populations or pathways.
Nanotechnology provides a versatile platform for developing these targeted systems. preprints.org Nanoparticles, typically ranging from 1 to 100 nanometers, can be engineered to encapsulate or carry compounds like this compound. preprints.org
Potential Targeted Delivery Systems:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. The surface of liposomes can be modified with targeting ligands, such as antibodies or small molecules, that bind to specific receptors on target cells. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the drug. Similar to liposomes, their surfaces can be functionalized for active targeting. The polymer composition can also be tuned to control the release rate of the encapsulated compound.
Ligand-Conjugated Delivery: A promising strategy involves conjugating the drug carrier to a ligand that has a high affinity for a receptor overexpressed on target cells. For example, the folate receptor is frequently overexpressed on the surface of various cancer cells. nih.gov A this compound-loaded nanoparticle decorated with folic acid could therefore be selectively taken up by these cells through receptor-mediated endocytosis. nih.govnih.gov
These targeted systems would be invaluable in research to probe the function of this compound in specific biological contexts, for instance, to study its anti-proliferative effects specifically in tumor cells while sparing healthy cells.
Future Perspectives and Unexplored Avenues in this compound Research
While initial studies have isolated this compound, its full biological and chemical potential remains largely unexplored. Future research is poised to move beyond basic characterization into discovering new functions, developing it as a tool for biological discovery, and establishing sustainable methods for its production.
Discovery of Novel Biological Activities of this compound and its Analogues
Natural products are a rich source of chemical diversity and often possess a wide range of biological activities. mdpi.com The labdane (B1241275) diterpenoid structure of this compound is a scaffold known to exhibit various pharmacological effects. The exploration of novel biological activities for this compound and structurally similar compounds is a promising research avenue. researchgate.netresearchgate.net
A common strategy is to screen the compound against a broad array of biological targets, including enzymes, receptors, and whole-cell assays representing different disease states. benthamscience.com For instance, Vitetrifolin D, a related compound isolated from Vitex species, has been shown to induce apoptosis and inhibit cell cycle progression. ebi.ac.uk This finding suggests that this compound could possess similar or other uncharacterized cytotoxic or cytostatic properties relevant to cancer research.
Furthermore, creating synthetic analogues of this compound can expand the scope of biological investigation. nih.gov By systematically modifying its chemical structure, researchers can perform structure-activity relationship (SAR) studies to identify the key functional groups responsible for a particular biological effect and potentially develop new derivatives with enhanced potency or novel activities. nih.gov
Development of this compound and its Derivatives as Chemical Probes for Biological Pathways
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological pathway, allowing researchers to study its function in a cellular or organismal context. nih.gov Given the potential for specific biological activity, this compound or its derivatives could be developed into valuable chemical probes.
The development process typically involves:
Identifying a Specific Molecular Target: The first step is to determine if this compound interacts with a specific protein with high affinity and selectivity.
SAR Studies: As with discovering novel activities, SAR is used to optimize the molecule's potency and selectivity for its target.
Modification for Utility: The optimized molecule might be further modified by attaching a reporter tag (like a fluorescent group) or a reactive group for covalently labeling the target protein, without disrupting its primary binding interaction.
A compelling example from a related compound is the discovery that Vitetrifolin D disrupts the binding of the transcription factor GLI1 to its DNA binding domain. ebi.ac.uk This makes Vitetrifolin D a valuable tool for studying the Hedgehog signaling pathway, which is implicated in development and cancer. Similarly, if this compound is found to have a specific molecular target, it could be developed into a chemical probe to elucidate the functions of that target in complex biological systems.
Sustainable and Scalable Production Methods for this compound
Relying on isolation from natural sources for the supply of a compound can be a significant bottleneck for extensive research and development due to variability in plant material and low yields. Therefore, developing sustainable and scalable production methods is crucial.
Potential Production Strategies:
Total Synthesis: A complete chemical synthesis from simple, commercially available starting materials provides a reliable source of the compound. However, for complex molecules like diterpenoids, total synthesis can be lengthy and expensive. The focus would be on designing an efficient and high-yield synthetic route.
Semi-synthesis: This approach starts with a more abundant, structurally related natural product that is then chemically modified to produce this compound. This can often be more efficient than total synthesis if a suitable precursor is available.
Biotechnological Production: Advances in metabolic engineering and synthetic biology offer a highly sustainable alternative. This could involve identifying the biosynthetic pathway of this compound in the source plant and then transferring the relevant genes into a microbial host, such as E. coli or yeast. nih.gov The engineered microorganism could then be grown in large-scale fermenters to produce the compound in a controlled and scalable manner, aligning with the principles of green chemistry. researchgate.net
Establishing a robust production method is a critical enabling step that would facilitate all other avenues of this compound research, from advanced formulation studies to the discovery of its applications in biology and medicine.
Q & A
Basic: What methodologies are recommended for the initial identification and characterization of Vitetrifolin A in plant extracts?
Answer:
- Step 1 : Perform preliminary phytochemical screening using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with UV-Vis detection to isolate target fractions .
- Step 2 : Employ high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) for structural elucidation, ensuring comparison with published spectral data for validation .
- Step 3 : Validate purity via HPLC with diode-array detection (DAD) or gas chromatography (GC) for volatile derivatives.
Basic: How can researchers ensure reproducibility in isolating this compound from complex matrices?
Answer:
- Critical Parameters : Document solvent polarity gradients, temperature, and column specifications during column chromatography .
- Standardization : Use internal standards (e.g., similar triterpenoids) to calibrate extraction efficiency.
- Validation : Replicate experiments across ≥3 independent batches and report yield variability using coefficient of variation (CV) metrics .
Advanced: What experimental designs are optimal for investigating this compound’s mechanism of action in cellular models?
Answer:
- Hypothesis-Driven Approach : Frame questions using PICOT (Population, Intervention, Comparison, Outcome, Time) to define cell lines, dosage ranges, and endpoints (e.g., apoptosis assays vs. cytokine profiling) .
- Controls : Include positive controls (e.g., known apoptosis inducers) and vehicle-treated groups.
- Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with proteomic analyses to identify upstream regulators and downstream effectors .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
- Data Triangulation : Compare studies for variability in assay conditions (e.g., cell viability protocols: MTT vs. ATP luminescence) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity across datasets, adjusting for publication bias .
- Mechanistic Follow-Up : Use CRISPR-based gene knockout models to validate target pathways implicated in conflicting studies .
Advanced: What strategies improve the yield and scalability of this compound synthesis?
Answer:
- DoE Optimization : Use response surface methodology (RSM) to test variables (e.g., catalyst loading, reaction time) and identify optimal conditions .
- Green Chemistry : Evaluate solvent alternatives (e.g., cyclopentyl methyl ether vs. dichloromethane) to enhance sustainability without compromising yield .
- Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate stability .
Advanced: How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?
Answer:
- In Silico Workflow :
- Step 1 : Generate 3D conformers using molecular dynamics (MD) simulations.
- Step 2 : Perform docking studies (e.g., AutoDock Vina) against putative targets (e.g., NF-κB) and validate with free-energy calculations (MM/GBSA) .
- Step 3 : Cross-validate predictions with site-directed mutagenesis or competitive binding assays .
Basic: What are the best practices for documenting experimental protocols involving this compound?
Answer:
- Granularity : Report exact reagent grades, equipment models, and software versions (e.g., HPLC column: Agilent ZORBAX SB-C18, 5 µm) .
- Data Archiving : Deposit raw spectral data in repositories (e.g., Figshare) with DOI links for peer verification .
- Ethical Compliance : Adhere to journal guidelines for reproducibility, such as ARRIVE 2.0 for in vivo studies .
Advanced: How to design a robust pharmacokinetic study for this compound in preclinical models?
Answer:
- Dosing Strategy : Use staggered oral/intravenous administrations to calculate bioavailability (F) and half-life (t½) .
- Analytical Rigor : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Toxicokinetics : Monitor off-target effects through histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
